molecular formula C13H11BrFN3O B8507996 2-amino-5-bromo-N-(4-fluorobenzyl)nicotinamide

2-amino-5-bromo-N-(4-fluorobenzyl)nicotinamide

Cat. No.: B8507996
M. Wt: 324.15 g/mol
InChI Key: DEKRQUOUMANWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-bromo-N-(4-fluorobenzyl)nicotinamide is a useful research compound. Its molecular formula is C13H11BrFN3O and its molecular weight is 324.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11BrFN3O

Molecular Weight

324.15 g/mol

IUPAC Name

2-amino-5-bromo-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H11BrFN3O/c14-9-5-11(12(16)17-7-9)13(19)18-6-8-1-3-10(15)4-2-8/h1-5,7H,6H2,(H2,16,17)(H,18,19)

InChI Key

DEKRQUOUMANWAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(N=CC(=C2)Br)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed solution of (4-fluorophenyl)methanamine (500 mg, 4.0 mmol), 2-amino-5-bromonicotinic acid (867 mg, 4.0 mmol) and Et3N (1.21 g, 12.0 mmol) in dry DCM (10 mL) was added T3P (2.54 g, 8.0 mmol) at 0° C. under N2 protection. The mixture was stirred at 0° C. for 20 minutes. The mixture was diluted with water, and then it was extracted with EtOAc, dried over Na2SO4, filtrated and concentrated to give the crude product of 2-amino-5-bromo-N-(4-fluorobenzyl)nicotinamide (1.05 g, yield: 81%). 1H-NMR (CDCl3, 400 MHz) δ 8.18 (s, 1H), 7.64 (d, J=2.0 Hz, 1H), 7.31 (t, J=8.0 Hz, 2H), 7.05 (d, J=8.8 Hz, 2H), 6.38 (d, J=4.0 Hz, 2H), 6.17 (d, J=5.2 Hz, 1H), 5.12 (d, J=6.4 Hz, 2H). MS (M+H)+: 324/326.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
867 mg
Type
reactant
Reaction Step One
Name
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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